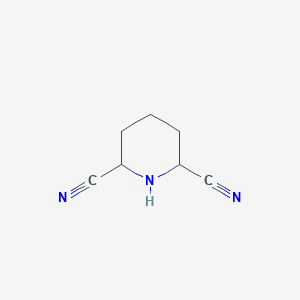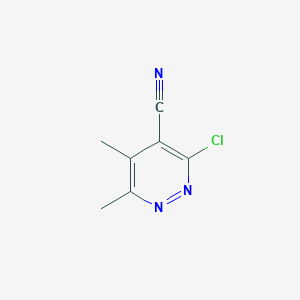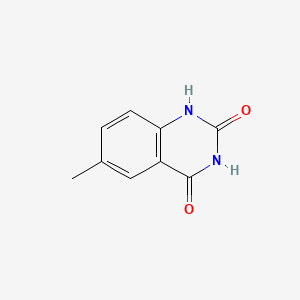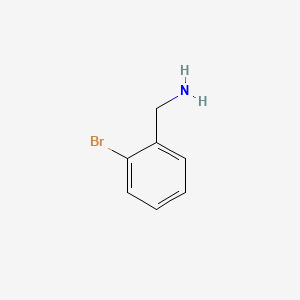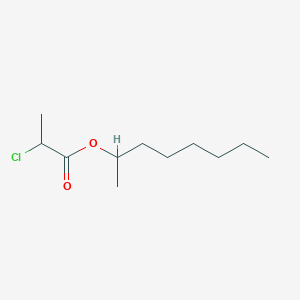
Octan-2-yl 2-chloropropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Octan-2-yl 2-chloropropanoate: is a chemical compound with the molecular formula C11H21ClO2 and a molecular weight of 220.74 g/mol . It is a colorless to pale yellow liquid that is insoluble in water but soluble in organic solvents such as alcohols and ethers . This compound is primarily used as an intermediate in organic synthesis and has applications in the production of fragrances, flavors, pesticides, plasticizers, and inks .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Octan-2-yl 2-chloropropanoate is typically synthesized through the esterification reaction between octanoic acid and 2-chloropropanoic acid . The reaction is usually carried out in the presence of a condensation agent, such as dicyclohexylcarbodiimide (DCC), and an organic solvent like alcohol or ether . The reaction conditions often involve refluxing the mixture at elevated temperatures to ensure complete esterification .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process .
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: Octan-2-yl 2-chloropropanoate can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as hydroxide ions, amines, or thiols.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH), ammonia (NH3), or thiols (R-SH) under mild to moderate conditions.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) at elevated temperatures.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF) under reflux.
Major Products Formed:
Substitution: Products depend on the nucleophile used (e.g., alcohols, amines, thiols).
Hydrolysis: Octanoic acid and 2-chloropropanoic acid.
Reduction: Corresponding alcohols.
Applications De Recherche Scientifique
Chemistry: Octan-2-yl 2-chloropropanoate is used as an intermediate in the synthesis of various organic compounds, including fragrances and flavors . It is also employed in the preparation of specialty chemicals and polymers .
Biology and Medicine: In biological research, this compound can be used as a model compound to study ester hydrolysis and enzyme-catalyzed reactions .
Industry: The compound is utilized in the production of plasticizers, which are added to plastics to increase their flexibility and durability . It is also used in the formulation of inks and coatings .
Mécanisme D'action
The mechanism of action of octan-2-yl 2-chloropropanoate involves its reactivity as an ester and a chlorinated compound . The ester bond can be hydrolyzed by esterases or under acidic/basic conditions, releasing octanoic acid and 2-chloropropanoic acid . The chlorine atom can participate in nucleophilic substitution reactions, making the compound versatile in organic synthesis .
Comparaison Avec Des Composés Similaires
- Octyl 2-chloropropanoate
- Hexyl 2-chloropropanoate
- Decyl 2-chloropropanoate
Comparison: Octan-2-yl 2-chloropropanoate is unique due to its specific chain length and the presence of a chlorine atom at the 2-position of the propanoate group . This structural feature imparts distinct reactivity and solubility properties compared to other similar compounds . For example, hexyl 2-chloropropanoate has a shorter alkyl chain, resulting in different physical and chemical properties .
Propriétés
IUPAC Name |
octan-2-yl 2-chloropropanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21ClO2/c1-4-5-6-7-8-9(2)14-11(13)10(3)12/h9-10H,4-8H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNRMOKLQYYZTJR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(C)OC(=O)C(C)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21ClO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90323634 |
Source


|
| Record name | octan-2-yl 2-chloropropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90323634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.73 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
500786-98-1 |
Source


|
| Record name | octan-2-yl 2-chloropropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90323634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-[(4-Chlorophenyl)sulfonyl]propanenitrile](/img/structure/B1296401.png)
![6-Methylimidazo[2,1-B][1,3]thiazole-5-carboxylic acid](/img/structure/B1296402.png)
![(6-Phenylimidazo[2,1-b][1,3]thiazol-5-yl)methanol](/img/structure/B1296407.png)
![6-(4-Methylphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B1296408.png)
![[((2S)-2-{[(benzyloxy)carbonyl]amino}pentanoyl)amino]acetic acid](/img/structure/B1296410.png)
